Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with methanol in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methoxy group and oxoethyl substituent make it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMBFLRXJOGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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